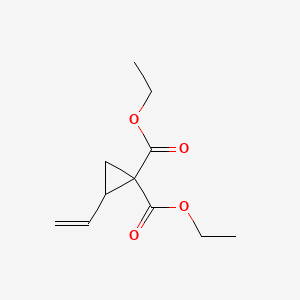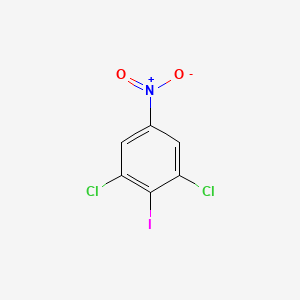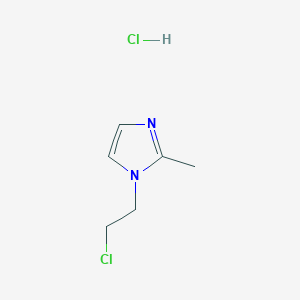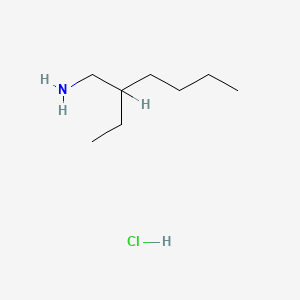
1,1'-Biphenyl, 2,4-dimethyl-
Overview
Description
1,1’-Biphenyl, 2,4-dimethyl- , also known as 2,4’-Dimethylbiphenyl , is a chemical compound with the molecular formula C14H14 . It falls under the category of polycyclic aromatic hydrocarbons (PAHs). The compound consists of two phenyl rings connected by a single carbon-carbon bond. The specific substitution pattern involves methyl groups at positions 2 and 4 on one of the phenyl rings.
Synthesis Analysis
The synthesis of 2,4’-Dimethylbiphenyl can be achieved through various methods, including Friedel-Crafts alkylation or Suzuki coupling reactions. These synthetic routes allow for the introduction of the methyl groups at the desired positions on the biphenyl core.
Molecular Structure Analysis
The molecular structure of 2,4’-Dimethylbiphenyl consists of two benzene rings (phenyl rings) connected by a central carbon-carbon bond. The methyl groups are attached to the second and fourth carbon atoms on one of the phenyl rings. The compound’s planar structure contributes to its stability and aromatic character.
Chemical Reactions Analysis
2,4’-Dimethylbiphenyl can participate in various chemical reactions typical of biphenyl derivatives. These reactions include electrophilic aromatic substitutions, such as halogenation, nitration, and sulfonation. Additionally, it can undergo oxidative processes, hydrogenation, and coupling reactions to form more complex derivatives.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts around 100-105°C .
- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents like acetone , ethanol , and chloroform .
- Color : 2,4’-Dimethylbiphenyl appears as a colorless to pale yellow crystalline solid.
Scientific Research Applications
1. Tyrosinase Inhibition and Pharmaceutical Uses
1,1'-Biphenyl, 2,4-dimethyl- derivatives have been synthesized and evaluated for their anti-tyrosinase activities. These compounds, particularly the novel biphenyl ester derivatives, have shown significant inhibitory effects on tyrosinase, comparable to the standard inhibitor kojic acid. Such activities highlight their potential in clinical treatments related to skin pigmentation disorders and for other pharmaceutical applications (Kwong et al., 2017).
2. Nanotechnology and Materials Science
The self-assembly of 4'-(n-dodecyloxy)-1,1'-biphenyl-4-carbonyl Ala-Ala dipeptides into tubular structures formed by coiled nanoribbons has been studied. This research sheds light on the potential of biphenyl-based compounds in nanotechnology, particularly in the development of organic self-assemblies for various applications (Zhang et al., 2017).
3. Analytical Chemistry
In analytical chemistry, the fragmentation patterns of biphenyl and its methyl-substituted derivatives, including 1,1'-Biphenyl, 2,4-dimethyl-, have been studied using mass spectrometry. These studies are crucial for understanding the chemical behavior of these compounds and for their identification in various samples (Laseter et al., 1970).
4. Organic Synthesis
Research in organic synthesis has explored the molecular structures and electrochemical responses of compounds like N,N,N',N'-tetra(4-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine, demonstrating their utility in the synthesis of complex organic molecules (Low et al., 2004).
Safety And Hazards
- Toxicity : Limited toxicity data are available, but as with other PAHs, caution should be exercised due to their potential carcinogenic properties.
- Handling : Proper handling and protective equipment are necessary when working with this compound.
- Environmental Impact : PAHs can persist in the environment and may pose risks to ecosystems.
Future Directions
Future research should focus on:
- Investigating the compound’s biological activity and potential applications.
- Assessing its environmental fate and impact.
- Developing synthetic methodologies for related derivatives.
properties
IUPAC Name |
2,4-dimethyl-1-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11-8-9-14(12(2)10-11)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPGJPKNKADBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196138 | |
| Record name | 1,1'-Biphenyl, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Biphenyl, 2,4-dimethyl- | |
CAS RN |
4433-10-7 | |
| Record name | 2,4-Dimethylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIMETHYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSH67QY9PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-](/img/structure/B1360186.png)







